molecular formula C12H10ClN B120251 2-(Chloromethyl)-5-phenylpyridine CAS No. 146775-28-2

2-(Chloromethyl)-5-phenylpyridine

Cat. No. B120251
CAS RN: 146775-28-2
M. Wt: 203.67 g/mol
InChI Key: YJFTUIPJJBKOQG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-phenylpyridine is a chemical compound that is not widely documented in the literature. It is likely to be an organohalide, which consists of a pyridine core bearing a chloromethyl group .

Scientific Research Applications

Synthesis of Complex Molecules

2-(Chloromethyl)-5-phenylpyridine can serve as a building block in the synthesis of complex molecules. Its chloromethyl group can undergo various reactions, allowing it to be transformed into other functional groups .

Development of Imaging Agents

Similar compounds, such as 2-(Chloromethyl)pyridine hydrochloride, have been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . It’s possible that 2-(Chloromethyl)-5-phenylpyridine could be used in a similar manner.

Alkylation Reactions

2-(Chloromethyl)-5-phenylpyridine could potentially be used in alkylation reactions. For instance, 2-(Chloromethyl)pyridine hydrochloride has been used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .

properties

IUPAC Name

2-(chloromethyl)-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFTUIPJJBKOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562609
Record name 2-(Chloromethyl)-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-phenylpyridine

CAS RN

146775-28-2
Record name 2-(Chloromethyl)-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

MS(ESI) 204, 206 (M+H)+, Cl pattern. Prepared from 5-phenyl-2-methylpyridine (example 104) and NCS in place of NBS.
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Synthesis routes and methods II

Procedure details

To a solution of 5-phenyl-2-picoline (6.2 g) in CCl4 (250 mL) were added N-chlorosuccinimide (5.85 g) and benzoylperoxide (100 mg). The reaction was then heated to reflux and irradiated with a 225 watt lamp for 5 hours. After cooling, Et2O was added, the solid filtered and the filtrate was evaporated to dryness. The crude residue was chromatographed on silica gel (hexane/EtOAc 9:1) to give the pure title product.
Quantity
6.2 g
Type
reactant
Reaction Step One
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5.85 g
Type
reactant
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100 mg
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reactant
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250 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 75 g 5-phenyl-2-picoline N-oxide from Step 1 in 375 mL of CH2Cl2 were added simultaneously a solution of 41.5 mL phosphoryl chloride in 150 mL of CH2Cl2 and a solution of 62 mL Et3N in 150 mL of CH2Cl2. The rate of addition was adjusted so that the reaction reached reflux temperature. The addition completed, the reaction was poured into a solution of NH4OAc (25%), stirred 30 minutes, and extracted with EtOAc. The organic layer was dried over MgSO4, filtered on a silica gel bed, and evaporated to dryness. The resulting solid was recrystallised from petroleum ether (30°-60° C.) to afford pure title product, m.p.: 73° C. The filtrate was chromatographed on silica gel (hexane/EtOAc 9:1) to give the title product along with 4-chloro-5-phenyl-2-picoline and 6-chloro-5-phenyl-2-picoline.
Name
5-phenyl-2-picoline N-oxide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
41.5 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
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Name
Quantity
62 mL
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reactant
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[Compound]
Name
NH4OAc
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0 (± 1) mol
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reactant
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150 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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